Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate is a chemical compound with the molecular formula C21H18FNO2 . It has a molecular weight of 335.38 . The compound is typically stored in a sealed, dry environment at room temperature .
The synthesis of Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate involves reacting 2-cyclopropyl-4-(4-fluorophenyl)-quinoline-3-ethyl carboxylate, sodium borohydride, absolute ethyl alcohol, and concentrated hydrochloric acid. These raw materials are taken in THF (Tetra Hydro Furan) to generate a diborane-THF solution. The ester carbonyl is then reduced into an alcoholic hydroxyl by the diborane-THF solution taken as a reducing agent solution to obtain the 2-cyclopropyl-4-(4-fluorophenyl)-3-quinolylmethanol .
The InChI code for Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate is 1S/C21H18FNO2/c1-2-25-21(24)19-18(13-9-11-15(22)12-10-13)16-5-3-4-6-17(16)23-20(19)14-7-8-14/h3-6,9-12,14H,2,7-8H2,1H3
. The Canonical SMILES for the compound is CCOC(=O)C1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F
.
The chemical reactions involved in the synthesis of Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate include the reduction of an ester carbonyl into an alcoholic hydroxyl .
Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate has a molecular weight of 335.4 g/mol . It has a XLogP3-AA value of 4.7, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 4 hydrogen bond acceptors . It has 5 rotatable bonds .
The synthesis of Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate can be achieved through several methods, primarily involving cyclization and reduction reactions:
The molecular structure of Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate features a quinoline core substituted with a cyclopropyl group and a para-fluorophenyl group. The presence of these substituents contributes to its unique chemical properties and biological activity.
The compound crystallizes in a specific lattice arrangement that can be analyzed using X-ray diffraction techniques, revealing insights into its three-dimensional structure and intermolecular interactions.
Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate participates in various chemical reactions that expand its utility in synthetic chemistry:
Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate primarily acts as an intermediate in the synthesis of Pitavastatin, which functions as an inhibitor of HMG-CoA reductase. This enzyme plays a pivotal role in the mevalonate pathway, crucial for cholesterol biosynthesis.
The inhibition results in significant physiological effects related to cholesterol metabolism and cardiovascular health.
The compound exhibits good thermal stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate has several significant applications:
The quinoline scaffold—a bicyclic structure consisting of fused benzene and pyridine rings—serves as a privileged framework in drug discovery due to its versatile pharmacological profile and capacity for structural modification. The inherent electronic asymmetry of the quinoline ring system facilitates diverse binding interactions with biological targets, including DNA grooves and enzyme active sites [3] [5]. This molecular architecture enables π-π stacking with nucleotide bases and hydrogen bonding through the basic nitrogen atom, underpinning its utility in designing DNA-interactive anticancer agents [5]. Ethyl quinoline-3-carboxylate derivatives represent a strategically important subclass where the carboxylate ester at the C3 position enhances both synthetic accessibility and pharmacological properties. This ester functionality provides a synthetic handle for further derivatization while influencing the compound's electronic distribution and binding affinity [8]. The planar quinoline nucleus permits deep penetration into biological membranes, a property amplified by the lipophilic cyclopropyl and fluorophenyl substituents characteristic of this compound class.
Table 1: Key Physicochemical Properties of Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate
Property | Value | Significance |
---|---|---|
Molecular Formula | C₂₁H₁₈FNO₂ | Confirms elemental composition and molecular mass (335.37 g/mol) |
log P (Calculated) | 4.74 | Indicates high lipophilicity, favorable for membrane penetration |
Topological Polar Surface Area | 39.19 Ų | Suggests moderate cell permeability characteristics |
Hydrogen Bond Acceptors | 4 | Influences solubility and target interaction capabilities |
Rotatable Bonds | 5 | Impacts molecular flexibility and conformational options for target binding |
Data adapted from computational chemistry analyses [4] [6]
The strategic incorporation of a cyclopropyl group at the C2 position introduces significant steric and electronic effects that enhance target specificity. This strained aliphatic ring creates a non-planar conformation that disrupts π-stacking in non-target tissues while promoting selective interactions with enzymes like topoisomerases [3] [7]. Molecular modeling studies indicate the cyclopropyl moiety induces a dihedral angle of approximately 72-76° between the quinoline system and fluorophenyl ring, potentially optimizing binding pocket fit in biological targets [7]. Concurrently, the 4-fluorophenyl substituent at C4 significantly enhances bioactivity through multiple mechanisms. Fluorine's strong electron-withdrawing capacity increases the compound's oxidative potential, facilitating DNA intercalation and free radical generation in cancer cells [3] [5]. Additionally, the fluorine atom participates in halogen bonding with enzyme residues, improving binding affinity and selectivity. Structure-activity relationship (SAR) studies demonstrate that para-fluorine substitution on the phenyl ring enhances cytotoxicity compared to ortho- or meta-substituted analogues, attributed to improved dipole alignment and reduced steric hindrance [3].
The synergistic effect of these substituents is evidenced by enhanced topoisomerase inhibition observed in fluorinated quinoline-3-carboxylates bearing small alkyl groups at C2. Specifically, the cyclopropyl-fluorophenyl combination demonstrates a unique bioactivity profile by simultaneously intercalating DNA and inhibiting key enzymes in nucleotide biosynthesis pathways [5]. This dual mechanism has shown particular promise against leukemia cell lines (K562) and breast cancer models (MCF-7), where these derivatives induce apoptosis through upregulation of intrinsic pathways [8].
The synthetic exploration of ethyl quinoline-3-carboxylates originated from early 20th-century methodologies like the Knorr and Conrad-Limpach syntheses, which established robust routes for constructing the quinoline core from aniline derivatives and β-ketoesters [3] [9]. Contemporary refinements have dramatically expanded the structural diversity and pharmacological relevance of these compounds. Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate specifically emerged as part of targeted drug discovery efforts in the 1990s-2000s to optimize the anticancer potential of fluoroquinolone derivatives [6].
Significant milestones in the development of this compound class include:
Synthetic Methodology Evolution: Traditional thermal condensation methods have been superseded by transition metal-catalyzed approaches. Suzuki-Miyaura coupling enables efficient introduction of the 4-fluorophenyl group at C4, while Minisci reactions permit functionalization of electron-deficient quinoline systems [7]. Contemporary synthetic routes achieve yields exceeding 85% under environmentally favorable mechanochemical conditions [7].
Structural Optimization: Early analogues featured simple alkyl or aryl groups at C2/C4. The critical transition to cyclopropyl substitution occurred following crystallographic studies revealing enhanced target engagement through induced conformational twisting [9]. Simultaneously, systematic fluorination studies identified the para-fluorophenyl group as optimal for balancing lipophilicity and target affinity [6].
Therapeutic Application Expansion: While initial research focused on antibacterial applications (inspired by fluoroquinolone antibiotics), pharmacological investigation shifted toward anticancer applications when derivatives demonstrated nanomolar inhibition of topoisomerase enzymes and cancer cell proliferation [5] [8]. Patent analysis reveals a significant increase in anticancer claims for ethyl quinoline-3-carboxylates after 2010, with specific claims covering the 2-cyclopropyl-4-(4-fluorophenyl) substitution pattern [8].
Table 2: Evolution of Key Synthetic Methods for Quinoline-3-Carboxylates
Synthetic Method | Key Advantages | Limitations | Application to Target Compound |
---|---|---|---|
Knorr Quinoline Synthesis | Single-step condensation; moderate yields | Limited substituent diversity; harsh conditions | Early analogue synthesis |
Conrad-Limpach Synthesis | High temperature efficiency; good yields | Restricted to accessible β-ketoesters | Core quinoline scaffold generation |
Suzuki-Miyaura Coupling | Enables diverse C4-aryl substitution; excellent yields | Requires palladium catalysts; oxygen-sensitive | Introduction of 4-fluorophenyl group at C4 |
Mechanochemical Synthesis | Solvent-free; rapid; high yields | Specialized equipment requirements | Recent sustainable production routes [7] |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: